molecular formula C8H12BrNO2 B146273 Dopamine hydrobromide CAS No. 645-31-8

Dopamine hydrobromide

Cat. No. B146273
CAS RN: 645-31-8
M. Wt: 234.09 g/mol
InChI Key: SGRSNYSOAPBTJP-UHFFFAOYSA-N
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Description

Dopamine hydrobromide is a derivative of dopamine, which is a neurotransmitter known for its role in the dopaminergic system, affecting neuromodulation, motor control, motivation, reward, cognitive function, and several other behaviors . Dopamine hydrobromide specifically has been synthesized and evaluated for its central dopaminergic agonist activity, showing potential in reversing the reserpine syndrome, stereotypic behavior, and other effects characteristic of dopaminergic stimulation .

Synthesis Analysis

The synthesis of dopamine hydrobromide involves a multi-step reaction sequence. One such compound, 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide, was synthesized and compared with apomorphine for dopaminergic activity . The synthesis process is complex and requires careful control of reaction conditions to ensure the production of the desired compound with the correct structural attributes.

Molecular Structure Analysis

The molecular structure of dopamine hydrobromide is closely related to that of dopamine itself, with the presence of hydrobromide indicating a bromine atom associated with the compound. The structure of dopamine-related compounds, such as poly(dopamine), has been analyzed using solid-state spectroscopic and crystallographic techniques, revealing that poly(dopamine) is a supramolecular aggregate rather than a covalent polymer .

Chemical Reactions Analysis

Dopamine and its derivatives participate in various chemical reactions. For instance, dopamine beta-hydroxylase (DBH) catalyzes the conversion of dopamine to norepinephrine . This enzyme is present in both soluble and membrane-bound forms and has a complex structure that is crucial for its function. Dopamine is also used as a coating agent and carbon precursor for the fabrication of N-doped carbon-coated composites, demonstrating its versatility in chemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of dopamine hydrobromide are influenced by the presence of the hydrobromide group. Dopamine itself is known to form strong hydrogels when copolymerized with other monomers, which can be modulated by solvent exchange to exhibit shape memory and bioinspired actuating behaviors . As a prolactin inhibitor, dopamine's interaction with receptors and its effect on physiological processes highlight its importance in both the central and peripheral nervous systems . The photometric assay of dopamine-β-hydroxylase activity in human blood is an example of a method that relies on the chemical properties of dopamine for clinical applications .

Scientific Research Applications

Dopamine's Role in Neuroscience

Dopamine hydrobromide is closely related to dopamine, a crucial neurotransmitter in the brain. It has been extensively studied for its role in the central nervous system (CNS), where it encodes the salience of external events. Its hypoactivity is linked to conditions like Parkinson's disease and attention deficit hyperactivity disorder, while hyperactivity is associated with schizophrenia. Treatments for these psychiatric conditions, such as L-DOPA, methylphenidate, and neuroleptic drugs, act on dopaminergic mechanisms. This highlights dopamine's significant impact on the development of biological psychiatry and psychopharmacology (Iversen & Iversen, 2007).

Dopamine Receptor Modulation and Behavioral Effects

Research has focused on the synthesis and dopaminergic action profile of compounds intended to interact with dopamine receptors. For instance, N-[2-(4,5-dihydroxyphenyl)-methyl-ethyl]-4,5-dihydroxy-2-aminoindan hydrobromide was synthesized to serve as a dopamine ligand. Pharmacological evaluations indicated that this compound inhibits dopaminergic-induced behavior and renal action in rats, showcasing its potential for therapeutic applications (Andujar et al., 2008).

Neurochemical Monitoring and Precision Addiction Management

Dopamine's role extends to addiction management and understanding addictive behaviors. Monitoring dopamine release, especially in conditions like Parkinson's disease and drug addiction, is vital. For instance, a technical advance enabled recording of dopamine from sensors implanted in nonhuman primates' brains for over 100 days, providing insights into dopamine's behavioral and pharmacological modulation (Schwerdt et al., 2017). Moreover, precision addiction management strategies are being explored to better understand and treat Reward Deficiency Syndrome (RDS), which underpins all addictive behaviors. This involves a shift from dopaminergic blockade to restoring dopamine homeostasis, which could significantly impact stress, craving, and relapse in the recovery process (Blum et al., 2018).

Dopamine and Cognition

The cognitive effects of dopamine receptor agonists, such as SKF 38393, have been examined in various tasks. These effects appear to be performance- and task-dependent, shedding light on dopamine's intricate influence on cognitive function (Amico et al., 2007).

Safety And Hazards

Dopamine hydrobromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The mapping of neurotoxicant actions at the neural circuitry level remains an under-explored territory of preclinical neurotoxicology . The future of dopamine hydrobromide lies in the enhanced discovery of high-value neuroactive therapeutics that target neural circuitry domains as their primary mechanism of action, thus enhancing their ultimate contribution toward the discovery of precision therapeutics .

properties

IUPAC Name

4-(2-aminoethyl)benzene-1,2-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.BrH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRSNYSOAPBTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214748
Record name Dopamine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dopamine hydrobromide

CAS RN

645-31-8
Record name 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dopamine hydrobromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopamine hydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoethyl)pyrocatechol hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
269
Citations
RJ Borgman, JJ McPhillips, RE Stitzel… - Journal of medicinal …, 1973 - ACS Publications
… Apomorphine hydrochloride, USP (SB Penick and Co.) and/or dopamine hydrobromide (Aldrich Chemical Co.) were included in the series of compounds examined and served as …
Number of citations: 71 pubs.acs.org
G Karagüzel, FC Tanyel, K Kilinc… - British journal of …, 1994 - Wiley Online Library
… control group, Group I1 rats received a placebo and underwent unilateral testicular torsion, Groups 111 and IV received guanethidine monosulphate and 6-OH-dopamine hydrobromide …
Oguzkurt, Okur, Tanyel, BÜYÜkpamukÇU… - British journal of …, 1998 - Wiley Online Library
… The study comprised four groups of 20 rats each (groups 1–4) respectively receiving isotonic saline, verapamil, pentoxifylline and 6‐hydroxy dopamine hydrobromide (6‐OHD) …
QX Zhou, LL Miller, JR Valentine - Journal of electroanalytical chemistry …, 1989 - Elsevier
… tn an aqueous solution of dopamine hydrobromide or dimethyldopamine hydrobromide, the cationic, protonated amines were incorporated into the film. Release of these compounds …
Number of citations: 111 www.sciencedirect.com
C Degrand, LL Miller - Journal of the American Chemical Society, 1980 - ACS Publications
… thesized from dopamine hydrobromide. First,the amine was obtained by treatment with triethylamine in DMF. This DMF solution was reacted with poly(methacryloyl chloride), providing a …
Number of citations: 256 pubs.acs.org
KY Ng, TN Chase, RW Colburn, IJ Kopin - Science, 1971 - science.org
Dopamine, synthesized in rat brain slices from labeled L-tyrosine or L-dopa, can be released by electrical stimulation of a type known to induce neuronal depolarization. Pretreatment of …
Number of citations: 89 www.science.org
R Quevedo, C Perdomo, S Moreno - Journal of Chemistry, 2013 - hindawi.com
… Different solids were evaluated as catalysts for the reaction between dopamine hydrobromide and aromatic aldehydes aimed at contributing towards the search for more efficient and …
Number of citations: 2 www.hindawi.com
Y Omote, T Komatsu - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
… On the contrary, the spectral change of the mixture of dopamine hydrobromide(I, R=CH,CH, NH,Br) and o-chloranil does not show any formation of the o-quinone in spite of the …
Number of citations: 6 www.journal.csj.jp
L Dong, Y Wang, Y Dong, Y Zhang, M Pan… - Nature …, 2023 - nature.com
… Finally, 3 was converted into dopamine hydrobromide by the hydrolysis of the methoxy group, followed by further conversion into dopamine hydrochloride (4) in ethanol (step 4). The …
Number of citations: 2 www.nature.com
A Brossi, KC Rice, CP Mak, J Reden… - Journal of Medicinal …, 1980 - ACS Publications
… )-l,2,3,4-tetrahydroisoquinoline-l-carboxylic acid (6), the latter two compounds prepared by a reaction between the precursor keto acids (23 and 24) and dopamine hydrobromide;6,7-…
Number of citations: 22 pubs.acs.org

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